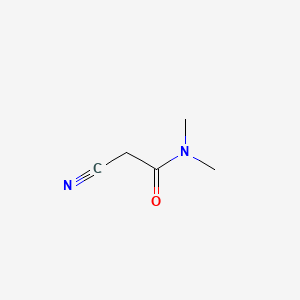

2-Cyano-N,N-dimethylacetamide

Description

Significance of Cyanoacetamide Derivatives in Synthetic Organic Chemistry

Cyanoacetamide and its derivatives are recognized as highly versatile building blocks in synthetic organic chemistry. researchgate.nettubitak.gov.tr Their importance stems from a unique molecular structure that features multiple reactive sites. These compounds possess an active methylene (B1212753) group, a nucleophilic nitrogen atom within the amide group, and electrophilic centers at the carbonyl and cyano groups. researchgate.netekb.eg This polyfunctional nature allows them to participate in a wide array of chemical reactions, making them valuable precursors for synthesizing a diverse range of heterocyclic compounds. researchgate.nettubitak.gov.trtubitak.gov.tr

The reactivity of the active methylene group is frequently exploited in condensation reactions, such as the Knoevenagel condensation. researchgate.net These reactions are fundamental for creating new carbon-carbon bonds. Furthermore, the strategic placement of the amide and cyano functionalities enables cyclization reactions with various reagents to form heterocyclic systems like pyridines, pyrimidines, thiazoles, and pyrazoles. researchgate.netekb.eg Many of these resulting heterocyclic structures are of significant interest in medicinal chemistry and materials science. ekb.egbeilstein-journals.org The adaptability of cyanoacetamide derivatives has made them key intermediates for constructing complex molecules that would be otherwise difficult to access. researchgate.nettubitak.gov.tr

Overview of Amide-Containing Structures in Advanced Chemical Synthesis and Medicinal Chemistry

The amide bond is a cornerstone of modern chemistry, particularly in the realms of advanced synthesis and medicine. numberanalytics.compulsus.com It is the defining linkage in peptides and proteins, fundamental to the structure and function of life. numberanalytics.comnih.govresearchgate.net In medicinal chemistry, the amide group is a prevalent feature in a vast number of pharmaceutical drugs. pulsus.comrsc.org It is estimated that approximately 25% of all marketed drugs contain at least one amide bond. rsc.org

The prevalence of amides in drug design can be attributed to several key properties. The amide bond is relatively stable under physiological conditions, providing a reliable and robust linkage within a drug molecule. numberanalytics.com It can also act as both a hydrogen bond donor and acceptor, which is crucial for a drug's interaction with its biological target, such as an enzyme or receptor. numberanalytics.comnih.gov This ability to form strong, specific hydrogen bonds often dictates the potency and selectivity of a drug. nih.gov Furthermore, the planarity of the amide bond, a result of resonance, can impart a degree of conformational rigidity to a molecule, which is often beneficial for binding to a specific biological target. numberanalytics.comacs.org In advanced synthesis, amides are not only end-products but also key intermediates that can influence the stereochemistry of reactions, acting as chiral auxiliaries to guide the formation of specific enantiomers. numberanalytics.com

Historical Context of 2-Cyano-N,N-dimethylacetamide Investigations in Scientific Literature

The synthesis of N,N-disubstituted cyanoacetamides, the class to which this compound belongs, has been a subject of study for its utility in creating more complex molecules. For instance, the related compound 2-amino-5-cyano-N,3-dimethylbenzamide was developed in the early 21st century as a precursor for insecticides. smolecule.com General methods for creating cyanoacetamides often involve reacting a primary or secondary amine with a cyanoacetic acid ester. nih.gov A 2009 study in ACS Combinatorial Science described protocols for the parallel synthesis of various cyanoacetamides on a multigram scale, highlighting the demand for these compounds as starting materials for multicomponent reactions. nih.govacs.orgsigmaaldrich.com

While specific early investigations into this compound are not extensively documented in readily available literature, its synthesis follows established chemical principles. It can be prepared by reacting dimethylamine (B145610) with a suitable cyanoacetylating agent. biosynth.com The compound itself, a white solid with a melting point of around 66°C, is recognized as a chemical intermediate. labproinc.com Its structure, featuring both a nitrile and a tertiary amide, makes it a subject of interest for creating more complex molecular architectures. For example, a 2001 study explored the use of the related N,N-dimethylacetamide (DMA) as a ligand in the synthesis of cyano-bridged lanthanide complexes, demonstrating the coordinating ability of the amide group. wiley.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C5H8N2O |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 7391-40-4 |

| Physical State | Solid |

| Color | White |

| Melting Point | 62.0 to 66.0 °C |

| IUPAC Name | This compound |

| Data sourced from multiple chemical suppliers and databases. labproinc.comnih.govfishersci.casigmaaldrich.comtcichemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-7(2)5(8)3-4-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATJPVGBSAQWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290832 | |

| Record name | 2-Cyano-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7391-40-4 | |

| Record name | 7391-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyano N,n Dimethylacetamide and Analogous Compounds

Established Synthetic Pathways to 2-Cyano-N,N-dimethylacetamide

Analysis of Literature-Reported Synthetic Procedures for this compound

The synthesis of this compound has been approached through several literature-reported methods. A prevalent method involves the reaction of a cyanoacetic acid ester, such as ethyl cyanoacetate (B8463686) or methyl cyanoacetate, with dimethylamine (B145610). google.comresearchgate.net One documented procedure describes the reaction of cyanoacetate and a dimethylamine ethanol (B145695) solution using sodium ethoxide as a catalyst. The reaction proceeds at room temperature over three days, followed by vacuum concentration and precipitation of the crude product at -30°C. Recrystallization from benzene (B151609) and petroleum ether is then performed to obtain the final product. google.com

Another common approach is the acylation of dimethylamine with cyanoacetic acid or its derivatives. For instance, reacting 2-chloroacetic acid with dimethylamine in the presence of hydrochloric acid is a known method to produce this compound. biosynth.com The reaction of N,N-diethylamine with ethyl cyanoacetate under basic conditions, often using sodium ethoxide or potassium carbonate as a base in a solvent like ethanol, is a similar pathway for producing the diethyl analogue. smolecule.com

A Chinese patent describes a process where cyanoacetate is reacted with dry dimethylamine gas in an aromatic solvent like benzene, toluene, or xylene. google.com The reaction is initiated at a low temperature (-10 to 0°C) and then heated to reflux. This method is reported to have a high yield of up to 99%. google.com

A study by Liu et al. (2011) also reports a method for the preparation of this compound, which is cited in subsequent crystallographic studies of the compound. iucr.orgresearchgate.net The compound is noted as an important intermediate for the synthesis of the herbicide nicosulfuron. iucr.orgresearchgate.net

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Yield

The optimization of reaction conditions is crucial for improving the synthetic efficiency and yield of this compound. Key parameters that can be adjusted include temperature, solvent, catalyst, and reaction time.

One optimization strategy involves a two-step process for the synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, a related compound. This process includes the preparation of a substituted aniline (B41778) intermediate followed by its acetylation. Optimization of this process involves maintaining the temperature at 60–80°C during nucleophilic substitution to prevent side reactions and using polar aprotic solvents like DMF or DMSO to improve reactivity.

Another approach to optimization is the use of design of experiments (DoE), a statistical method to systematically investigate the effects of multiple variables on a reaction outcome. acs.org For instance, in a palladium-catalyzed C-H activation reaction to produce oxindoles, a multi-task Bayesian optimization (MTBO) algorithm was used to find the optimal reaction parameters, including solvent, ligand, residence time, temperature, and catalyst loading, resulting in a significant yield. acs.org

For the synthesis of 2-cyano-N,N-diethylacetamide, an analogous compound, a high-yield method involves reacting glycinamide (B1583983) hydrochloride with diethylamine (B46881) under mild conditions at room temperature for 12 hours in dichloromethane. The selection of a base catalyst, such as triethylamine (B128534), is noted to improve reaction efficiency.

The table below summarizes various reaction conditions and their impact on the synthesis of cyanoacetamides.

| Parameter | Condition | Effect on Synthesis |

| Catalyst | Sodium ethoxide | Facilitates the reaction between cyanoacetate and dimethylamine. google.com |

| Triethylamine | Improves efficiency in the synthesis of 2-cyano-N,N-diethylacetamide. | |

| Solvent | Aromatic (Benzene, Toluene) | Used in a high-yield process with dimethylamine gas. google.com |

| Polar Aprotic (DMF, DMSO) | Enhances reactivity in the synthesis of related acetamides. | |

| Temperature | -10 to 0°C (initial), then reflux | Employed in a high-yield synthesis of this compound. google.com |

| 60–80°C | Optimal for nucleophilic substitution in related acetamide (B32628) synthesis to avoid side reactions. | |

| Reaction Time | 3 days | Required for the reaction of cyanoacetate and dimethylamine with sodium ethoxide catalyst. google.com |

| 12 hours | Sufficient for the high-yield synthesis of 2-cyano-N,N-diethylacetamide at room temperature. |

Development of Alternative Synthetic Approaches to Cyano-Substituted Acetamides

Exploration of Diverse Reagents and Catalytic Systems for Cyanoacetamide Formation

Research into alternative synthetic routes for cyano-substituted acetamides has led to the exploration of various reagents and catalytic systems. A notable development is the use of heterogeneous catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H). smolecule.comresearchgate.net This catalyst, prepared from the partial carbonization and sulfonation of rice husk, offers an environmentally friendly option for cyanoacetamide synthesis. smolecule.com The sulfonic acid groups on the carbon surface act as a Brønsted acid catalyst, activating the carbonyl group of precursor molecules and facilitating nucleophilic attack by amines to form the cyanoacetamide product. smolecule.com This heterogeneous catalyst can be easily recovered and reused with minimal loss of activity. smolecule.com

Microwave irradiation has also been employed to accelerate the synthesis of cyanoacetamide derivatives. nih.govunifap.br In the Knoevenagel condensation of aldehydes and cyanoacetamide, microwave irradiation in the presence of triethylamine as a catalyst and a saturated NaCl solution as the solvent resulted in high yields (90-99%) in a significantly reduced reaction time of 35 minutes. unifap.br Similarly, ultrasonic-assisted synthesis has been shown to afford N-substituted 2-pyridone derivatives from cyanoacetamide precursors in shorter reaction times and with higher yields and purities compared to conventional heating methods. nih.gov

The following table presents a comparison of different catalytic systems for cyanoacetamide synthesis.

| Catalytic System | Reagents | Reaction Conditions | Yield |

| Amorphous carbon-sulfonic acid | Cyanoacetic acid, Amines | Heterogeneous, reusable catalyst | 67% smolecule.com |

| Triethylamine/Microwave | Aldehydes, Cyanoacetamide | NaCl solution, 35 minutes | 90-99% unifap.br |

| Ultrasonic Irradiation | Acetylacetone, N-cyanoacetamide derivatives | Ethanol, Triethylamine | 93% nih.gov |

Investigations into Regioselective Synthesis Strategies for Related Derivatives

The regioselective synthesis of cyanoacetamide derivatives is crucial for creating specific isomers and complex heterocyclic structures. Cyanoacetamides possess multiple reactive sites, with nucleophilic character at the C-2 and NH positions and electrophilic character at the C-1 and C-3 positions. raco.catresearchgate.net This polyfunctionality allows for the design of various synthetic pathways to achieve regioselectivity.

One strategy involves the acylation of aromatic or heterocyclic amines with ethyl cyanoacetate under different reaction conditions to produce cyanoacetamide derivatives. raco.cat The resulting cyanoacetamides can then be used as synthons for the synthesis of a wide range of heterocyclic compounds. raco.catresearchgate.net For example, the reaction of 2-cyano-N-cyclohexylacetamide with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) under microwave irradiation yields (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide, which can then be reacted with various nucleophiles to form pyrazole, pyrimidine (B1678525), and other heterocyclic systems in a regioselective manner. raco.cat

Another approach to regioselective synthesis is demonstrated in the preparation of novel heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. The synthetic strategy relies on the regioselective attack on the cyanoacetamido moiety by different reagents, leading to the formation of thiophene, thiazole, pyrazole, pyridine, and pyrimidine derivatives. nih.gov

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are also powerful tools for the regioselective synthesis of thiophene-based systems and other complex molecules. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, renewable materials, and more efficient catalytic systems.

A key aspect of green chemistry is the replacement of hazardous solvents. Traditional solvents used in amide synthesis, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), have raised concerns due to their reprotoxicity. ucl.ac.ukrsc.org Researchers are exploring benign alternatives, such as bio-based solvents like Cyrene™, which is derived from cellulose. rsc.orgrsc.org Cyrene™ has been investigated as a potential substitute for dipolar aprotic solvents in various reactions, including palladium-catalyzed cross-coupling reactions like the Sonogashira reaction. rsc.orgrsc.org

The use of heterogeneous catalysts, as mentioned earlier with amorphous carbon-supported sulfonic acid, aligns with green chemistry principles by allowing for easy catalyst separation and reuse, minimizing waste. smolecule.comresearchgate.net The catalyst itself can be derived from a renewable resource like rice husk. smolecule.com

Solvent-free reaction conditions and the use of water as a solvent are also important green chemistry approaches. unifap.br The Knoevenagel condensation reaction, for example, has been successfully carried out using a saturated aqueous solution of NaCl as the solvent under microwave irradiation, significantly reducing the use of volatile organic compounds. unifap.br

The following table outlines some green chemistry approaches applied to the synthesis of cyanoacetamides.

| Green Chemistry Principle | Application in Cyanoacetamide Synthesis |

| Use of Safer Solvents | Replacement of DMF and DMAc with bio-based solvents like Cyrene™. rsc.orgrsc.org |

| Use of water as a solvent in microwave-assisted reactions. unifap.br | |

| Use of Renewable Feedstocks | Preparation of heterogeneous catalysts from rice husk. smolecule.com |

| Catalysis | Application of reusable, heterogeneous catalysts like amorphous carbon-supported sulfonic acid. smolecule.comresearchgate.net |

| Energy Efficiency | Use of microwave and ultrasonic irradiation to reduce reaction times and energy consumption. nih.govunifap.br |

Chemical Reactivity and Mechanistic Studies of 2 Cyano N,n Dimethylacetamide

Reaction Pathways Involving the Central Cyano Group

The nitrile (cyano) group is a cornerstone of the molecule's reactivity, participating in a variety of transformations. It can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. smolecule.com Furthermore, the cyano group can be reduced to a primary amine using appropriate reducing agents, a common strategy for expanding its synthetic utility. smolecule.com

Condensation reactions with electrophiles such as aldehydes and ketones are also characteristic, leading to the formation of various heterocyclic structures. smolecule.com In one specific reaction, 2-Cyano-N,N-dimethylacetamide reacts with hydrogen chloride to yield 2-cyanopyridine (B140075). biosynth.com The nitrile functionality is also susceptible to hydrolysis under acidic or basic conditions, which would convert it into a carboxylic acid or carboxamide. evitachem.com

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Reduction | Hydrogen gas with metal catalysts | Primary Amine | smolecule.com |

| Nucleophilic Substitution | Various nucleophiles | Substituted Nitriles | smolecule.com |

| Condensation | Aldehydes, Ketones | Heterocyclic Compounds | smolecule.com |

| Radical Insertion/Cyclization | Radical initiator, N-arylacrylamide | Phenanthridines | acs.org |

Reactivity at the Alpha-Carbon of the Acetamide (B32628) Moiety in this compound

The carbon atom situated between the cyano and carbonyl groups (the α-carbon) is an active methylene (B1212753) position, making it a key site for reactivity. The electron-withdrawing nature of the adjacent functional groups increases the acidity of the α-hydrogens, facilitating the formation of a stabilized carbanion. This carbanion can readily participate in various carbon-carbon bond-forming reactions.

Alkylation at this C2 position is a common transformation. researchgate.net For instance, the compound can be brominated at the alpha-carbon using bromine in an acetic acid/acetic anhydride (B1165640) mixture to produce 2-bromo-2-cyano-N,N-dimethylacetamide. researchgate.net This brominated derivative serves as an effective reagent for the selective monobromination of ketones at their α-carbon. researchgate.netthieme-connect.de The alpha-carbon can also act as a nucleophile in Michael (1,4-conjugate) additions and Knoevenagel condensations, highlighting its versatility in synthesis. researchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides in the presence of a base | α-Substituted Cyanoacetamides | researchgate.net |

| Bromination | Br2 in AcOH/Ac2O | 2-Bromo-2-cyano-N,N-dimethylacetamide | researchgate.net |

| Knoevenagel Condensation | Aldehydes or ketones with a base catalyst | α,β-Unsaturated Nitriles | researchgate.net |

| Michael Addition | α,β-Unsaturated carbonyl compounds with a base | 1,4-Adducts | researchgate.net |

Examination of Nucleophilic and Electrophilic Reactivity Profiles

This compound exhibits both nucleophilic and electrophilic characteristics. Its nucleophilicity is primarily demonstrated through the reactivity of the α-carbon, which, upon deprotonation, forms a potent nucleophile for alkylation and addition reactions. researchgate.net The nitrogen atom of the amide can also act as a nucleophile, for example, by attacking a carbonyl group in intramolecular cyclization reactions. researchgate.net

Conversely, the molecule has significant electrophilic character. The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. evitachem.com This electrophilicity is a key feature in reactions where the cyano group is transferred, such as in electrophilic cyanation processes. acs.org Additionally, the carbonyl carbon of the acetamide group is an electrophilic site, typical for amides.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms behind the reactions of this compound is crucial for its effective application in synthesis.

A notable example is a radical addition/nitrile insertion/homolytic aromatic substitution (HAS) cascade reaction used to synthesize phenanthridines. acs.org In this process, a radical generated from an active methylene compound adds to an N-arylacrylamide, followed by a sequential cyclization where the cyano group acts as a bridging participant. acs.org Such radical processes are often initiated by single electron transfer (SET) and proceed through various steps like fragmentation, addition, and cyclization. nih.govbeilstein-journals.org

In the context of retrosynthetic analysis, this compound can be viewed as a versatile synthon. The CH2-CN fragment is a classic C2 synthon, valuable in building molecular complexity through reactions like the Knoevenagel condensation and Michael addition. researchgate.net Its close relative, 2-cyanoacetamide (B1669375), is used in the Gewald multicomponent reaction to construct substituted 2-aminothiophenes, where it provides both a C2 unit and an amide fragment. researchgate.net

N,N-dimethylacetamide (DMAc) itself is known to serve as a source for various single-carbon or two-carbon fragments in chemical synthesis. mdpi.comresearchgate.net This versatility suggests that its cyano-derivative can function similarly. For instance, the CH2 group from DMAc can be used to create methylene-bridged compounds, implying the CH2-C(=O) unit of this compound could be employed as a C2 synthon in multicomponent reactions. mdpi.com

Comparative Analysis of Reactivity with Related N,N-Dialkylcyanoacetamides

A useful comparison can be made with the closely related compound, 2-Cyano-N,N-diethylacetamide. Both the dimethyl and diethyl analogues are valuable intermediates in organic synthesis, with the diethyl version being a known precursor in the synthesis of the drug Entacapone. smolecule.comchemicalbook.comsigmaaldrich.com

The core chemical reactivity of both compounds is dictated by the cyanoacetyl moiety, featuring an active methylene group and a reactive nitrile. smolecule.com Consequently, they undergo similar transformations, including reduction and substitution of the cyano group and reactions at the α-carbon. smolecule.com The primary differences arise from the N-alkyl substituents. The N,N-diethyl groups are sterically bulkier than the N,N-dimethyl groups, which can influence reaction kinetics at adjacent functional groups. These alkyl groups also modify the compound's physical properties, such as boiling point, density, and solubility. chemicalbook.comsigmaaldrich.com The fundamental reactivity profile, however, remains consistent across these N,N-dialkylcyanoacetamides.

| Property | This compound | 2-Cyano-N,N-diethylacetamide |

|---|---|---|

| Molecular Formula | C5H8N2O biosynth.com | C7H12N2O sigmaaldrich.com |

| Molecular Weight | 112.13 g/mol biosynth.com | 140.18 g/mol sigmaaldrich.com |

| Key Reactivity | Active methylene (α-carbon), reactive cyano group | Active methylene (α-carbon), reactive cyano group smolecule.com |

| Notable Use | Synthetic building block tcichemicals.com | Precursor for Entacapone synthesis smolecule.comchemicalbook.comsigmaaldrich.com |

Applications of 2 Cyano N,n Dimethylacetamide in Advanced Organic Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

The cyanoacetamide structure is a recognized scaffold in medicinal chemistry, valued for its role in constructing complex molecules with therapeutic potential.

Precursor in the Synthesis of Therapeutically Relevant Molecules (e.g., Entacapone)

While 2-Cyano-N,N-dimethylacetamide is a key intermediate in various syntheses, the preparation of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease, specifically utilizes its close analog, 2-Cyano-N,N-diethylacetamide. smolecule.comchemicalbook.com The synthesis involves the condensation of 2-Cyano-N,N-diethylacetamide with 3,4-dihydroxy-5-nitrobenzaldehyde. chemicalbook.com This reaction highlights the importance of the N,N-disubstituted-2-cyanoacetamide structural motif in the synthesis of complex pharmaceutical agents. google.comgoogle.com The diethyl version is used as an intermediate in several patented processes for producing Entacapone and its stable polymorphic forms. google.comgoogleapis.com

Strategic Development of Novel Drug Scaffolds Utilizing this compound

The development of new drugs often relies on "scaffolds," which are core molecular structures that can be systematically modified to create a library of potential therapeutic agents. The 2-cyanoacetamide (B1669375) moiety is a vital synthon for creating biologically active heterocyclic systems. ekb.eg The presence of multiple reactive sites within the this compound molecule—including the active methylene (B1212753) group, the amide, and the cyano group—provides a versatile platform for constructing diverse molecular architectures. ekb.eg

Research has explored the use of various cyanoacetamide derivatives for creating novel heterocyclic scaffolds with potential pharmacological activities. researchgate.net For instance, derivatives of N,N'-Dimethyl-N-cyanoacetylurea, a related structure, have been investigated for their potential in drug development, including for anti-tubercular effects. The ability to use N,N-dimethylacetamide (a precursor to or analog of the title compound) in the synthesis of aryl propionamide (B166681) scaffolds further demonstrates the utility of this chemical family in medicinal chemistry. researchgate.netmdpi.com The broader class of nitrogen-containing heterocyclic molecules, often synthesized from such building blocks, is critical in medical chemistry due to their wide range of applications. arabjchem.org

Utility as a Building Block for Heterocyclic Compound Synthesis

The reactivity of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are foundational structures in many chemical products.

Synthesis of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of immense interest due to their prevalence in biologically active compounds. ekb.eg 2-Cyanoacetamide and its derivatives are well-established precursors for a variety of heterocyclic systems, including pyridines, pyrimidines, and thiazoles. ekb.eg Specifically, this compound can be used to produce 2-cyanopyridine (B140075) through a reaction with hydrogen chloride. biosynth.com The synthesis of heterocycles often involves leveraging the multiple electrophilic and nucleophilic centers within the cyanoacetamide structure to react with bidentate reagents, leading to cyclization. ekb.egpageplace.de

Applications in Agrochemical Synthesis (e.g., Nicosulfuron)

A significant industrial application of this compound is its role as a key intermediate in the manufacture of the herbicide Nicosulfuron. iucr.orgiucr.orgresearchgate.net Nicosulfuron is a sulfonylurea herbicide used for controlling a wide range of weeds in corn crops. patsnap.com Multiple sources, including crystallographic studies and patents, confirm that this compound is a precursor in the synthesis pathway of this important agrochemical. iucr.orgiucr.orgresearchgate.net The synthesis involves a Knoevenagel condensation between this compound and a disubstituted aminoacrolein as a key step. patsnap.com

Contributions to the Fine Chemical Industry

Beyond its specific roles in pharmaceutical and agrochemical synthesis, this compound is a valuable component of the broader fine chemical industry. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and this compound fits that description perfectly.

It is manufactured and sold as a building block for organic synthesis by major chemical suppliers. bldpharm.comtcichemicals.com Its utility stems from its identity as a multifunctional intermediate. The worldwide production of its parent compound, N,N-dimethylacetamide (DMAc), was estimated to be between 50,000 and 60,000 tons per year in the early 2000s, with a significant portion used in the fine chemical industry. oecd.org While DMAc itself has wide applications as a polar solvent, its derivatives like this compound serve more specific roles as reagents and intermediates in the production of high-value chemical products. atamanchemicals.com

Integration into Complex Molecule Construction Methodologies

This compound serves as a versatile building block in the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both a nitrile and a dimethylamide group, allows for a variety of chemical transformations, making it a valuable precursor in multi-step synthetic pathways. Researchers have utilized this compound as a starting material for creating specialized monomers and intermediates for further elaboration.

A notable application is in the synthesis of functionalized thioacrylamides, which are key components in reversible polymerization reactions. For instance, this compound can be converted into 2-cyano-N,N-dimethylethanethioamide. This transformation is typically achieved by reacting the acetamide (B32628) with Lawesson's reagent in a solvent like tetrahydrofuran (B95107) (THF). The resulting thioamide is a crucial intermediate that can then undergo condensation reactions with various aldehydes to produce 3-aryl-2-cyanothioacrylamides. tandfonline.com These monomers are designed to participate in reversible hetero-Diels-Alder (HDA) reactions, a cornerstone of dynamic covalent chemistry and the development of self-healing materials. tandfonline.com

The reaction sequence demonstrates the integration of this compound into a methodology for constructing complex, functional molecules. The initial conversion to the thioamide derivative is a critical step that introduces the necessary functionality for subsequent polymerization reactions.

Table 1: Synthesis of 2-Cyano-N,N-dimethylethanethioamide

| Reactant | Reagent | Solvent | Reaction Time | Temperature | Product |

|---|---|---|---|---|---|

| This compound | Lawesson's Reagent | THF | 20 hours | Room Temp. | 2-Cyano-N,N-dimethylethanethioamide |

Data sourced from a study on the reversible oligomerization of 3-aryl-2-cyanothioacrylamides. tandfonline.com

The derivatives of this compound are also employed as building blocks for creating heterocyclic compounds. The reactivity of the cyano group and the adjacent methylene group allows for cyclization reactions to form various ring systems, which are prevalent in pharmaceuticals and agrochemicals. For example, the related compound 2-Cyano-N,N-diethylacetamide is a known precursor in the synthesis of the drug Entacapone, indicating the potential of such cyanoacetamide scaffolds in medicinal chemistry. chemicalbook.com

Emerging Applications in Materials Science

The utility of this compound and its derivatives extends into the realm of materials science, particularly in the design and synthesis of functional polymers and smart materials. The ability to create monomers capable of reversible reactions is a significant area of research, with applications in self-healing polymers and responsive materials.

The 3-aryl-2-cyanothioacrylamides synthesized from this compound are prime examples of monomers that can dimerize or oligomerize reversibly through the hetero-Diels-Alder mechanism. tandfonline.com This process can be controlled by temperature, allowing the material to switch between a polymeric and a monomeric or dimeric state. This reversibility is the basis for creating materials that can repair themselves after damage. When a crack forms, a localized temperature increase can trigger the retro-HDA reaction, breaking the polymer bonds and allowing the monomers to flow and rebond upon cooling, effectively healing the damage. tandfonline.com

Furthermore, these specialized monomers can be used as end-functional groups on other polymer chains. For example, a derivative can act as an initiator for the ring-opening polymerization of L-lactide, resulting in a polylactide polymer chain with a reversibly dimerizing end-group. tandfonline.com This imparts novel responsive properties to a well-established biodegradable polymer.

While the parent solvent, N,N-dimethylacetamide (DMAc), is widely used in the synthesis of high-performance polymers like polyamides and polyimides, the specific incorporation of the this compound unit as a building block introduces specific functionalities. kpi.uaresearchgate.netmdpi.com The cyano group is known to enhance properties such as thermal stability and polarity in polymer chains.

Table 2: Research Findings on Polymer Synthesis

| Polymer Type | Monomer Derived From | Key Feature | Potential Application |

|---|---|---|---|

| Reversible Oligomers | This compound | Hetero-Diels-Alder (HDA) reactivity | Self-healing materials |

| End-functionalized Polylactide | This compound | Reversible dimerization | Responsive biomaterials |

This table summarizes the application of derivatives in creating functional polymers. tandfonline.com

The ongoing research into functional polymers derived from building blocks like this compound highlights a trend towards creating advanced materials with tailored, dynamic properties. ntu.edu.sg

Spectroscopic and Structural Characterization of 2 Cyano N,n Dimethylacetamide

Advanced X-ray Crystallography Studies

Single-crystal X-ray diffraction analysis of 2-Cyano-N,N-dimethylacetamide provides a definitive look into its three-dimensional structure at the atomic level. Such studies are crucial for understanding the spatial arrangement of atoms and the nature of intermolecular forces that govern the crystal lattice.

Interactive Table: Hydrogen-Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C4—H4A···O1ⁱ | 0.97 | 2.38 | 3.300 (3) | 159 |

| C4—H4B···O1ⁱⁱ | 0.97 | 2.41 | 3.141 (3) | 132 |

Symmetry codes: (i) x+1, -y+1/2, z+1/2; (ii) x, -y+1/2, z+1/2. Data sourced from Liu et al. (2012). tandfonline.com

X-ray studies confirm that the bond lengths and angles within the this compound molecule are within the normal ranges observed for similar organic compounds. tandfonline.comtandfonline.com The molecule crystallizes in the monoclinic system with the space group P2₁/c. tandfonline.com The precise dimensions of the unit cell have been determined at a temperature of 298 K. tandfonline.comtandfonline.com

Interactive Table: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₈N₂O |

| Formula weight | 112.13 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 4.1690 (8) |

| b (Å) | 9.3940 (19) |

| c (Å) | 15.880 (3) |

| β (°) | 92.67 (3) |

| Volume (ų) | 621.2 (2) |

| Z | 4 |

Data sourced from Liu et al. (2012). tandfonline.comtandfonline.com

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, offers insight into the functional groups and molecular vibrations present in the compound.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A strong absorption peak is expected for the nitrile (C≡N) group stretch, typically appearing in the range of 2200-2250 cm⁻¹. azooptics.com Another prominent feature is the strong absorption from the amide carbonyl (C=O) group, which is generally observed around 1650 cm⁻¹ in analogous compounds. vulcanchem.com The spectrum would also contain bands corresponding to C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups.

Raman spectroscopy complements FTIR by providing information on the molecular vibrations of this compound. The nitrile (C≡N) stretching vibration, which is often a strong and sharp band in Raman spectra, is anticipated to appear between 2230 cm⁻¹ and 2256 cm⁻¹. researchgate.net This distinct peak is a characteristic feature for organic nitrile compounds. Other vibrations, such as those involving the carbon skeleton and methyl groups, would also be present in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide distinct signals for each unique proton and carbon environment.

Based on data from structurally similar compounds, the ¹H NMR spectrum is expected to show three main signals. The two N-methyl (CH₃) groups would likely appear as two distinct singlets due to restricted rotation around the amide C-N bond, with chemical shifts anticipated around 3.4-3.5 ppm. The methylene (CH₂) protons adjacent to the cyano and carbonyl groups would appear as a singlet further downfield, expected around 4.0 ppm. tandfonline.com

The ¹³C NMR spectrum would display signals for the five carbon atoms in the molecule. The carbon of the nitrile (C≡N) group is expected in the 113-120 ppm range. The two N-methyl carbons would have signals in the 30-45 ppm region. The methylene carbon would appear at a distinct chemical shift, and the carbonyl (C=O) carbon would be the most downfield signal, typically found in the 160-170 ppm range. tandfonline.com

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom within a molecule, respectively.

For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the N,N-dimethyl protons and the methylene (CH₂) protons. The N,N-dimethyl groups, due to restricted rotation around the amide C-N bond, may appear as two separate singlets, or a single broadened singlet at room temperature. The methylene protons adjacent to the cyano and carbonyl groups would appear as a singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for the methyl carbons, the methylene carbon, the carbonyl carbon, and the nitrile carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon typically appears significantly downfield (at a higher ppm value) due to the deshielding effect of the adjacent oxygen atom. acs.org

While a publicly available, peer-reviewed full NMR spectral analysis for this compound is not readily found, chemical suppliers like Tokyo Chemical Industry (TCI) confirm the structure of their product by NMR. tcichemicals.com Furthermore, data from structurally related compounds can provide valuable insights into the expected chemical shifts. For example, in N,N-Dimethylacetamide, the methyl carbons appear at distinct chemical shifts, and the carbonyl carbon is also clearly identifiable. chemicalbook.com In the case of 2-bromo-2-cyano-N,N-dimethylacetamide, the presence of the bromine atom would influence the chemical shifts of the adjacent carbons and protons. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.8 - 3.2 | 35 - 38 |

| -CH₂- | 3.5 - 4.0 | 25 - 30 |

| C=O | - | 165 - 175 |

| C≡N | - | 115 - 125 |

Note: These are predicted ranges based on typical values for similar functional groups.

Application of Advanced NMR Techniques for Stereochemical Elucidation

While this compound itself is not chiral and therefore does not have stereoisomers, advanced NMR techniques are crucial for studying the stereochemistry of more complex amides and related structures. tandfonline.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of atoms, which is essential for elucidating relative stereochemistry. tandfonline.com

For instance, in chiral amides, these techniques can help determine the conformation around the amide bond and the relative orientation of substituents. acs.orgresearchgate.net Methods like Mosher's amide analysis, which involves derivatizing a chiral amine with a chiral reagent, utilize ¹H NMR to determine the absolute configuration of the amine. researchgate.net Furthermore, techniques like CH₂-selective HSQC can be employed to resolve overlapping signals in complex spectra, which is particularly useful in the analysis of natural products and other intricate molecules. tandfonline.com The study of pseudoephedrine amides has also demonstrated the use of NMR for the analysis of diastereomeric mixtures. acs.org

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For this compound (molar mass: 112.13 g/mol ), the molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 112. bldpharm.comsigmaaldrich.com The fragmentation of amides is well-characterized and typically involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.org

A plausible fragmentation pathway for this compound would involve the following steps:

α-cleavage: Cleavage of the C-C bond between the carbonyl group and the methylene group can lead to the formation of the stable N,N-dimethylaminocarbonyl cation ([C₃H₆NO]⁺) at m/z 72.

Loss of the dimethylamino group: Cleavage of the C-N bond can result in the loss of a dimethylamino radical, leading to a fragment at m/z 43, corresponding to the cyanoacetyl cation ([C₃H₂NO]⁺).

McLafferty rearrangement: Although less common for this specific structure, a McLafferty rearrangement could potentially occur if there were a gamma-hydrogen available.

Analysis of the mass spectra of related compounds, such as 2-(4-Cyanophenyl)-2-hydroxy-N,N-dimethylacetamide, shows characteristic fragments corresponding to the N,N-dimethylacetamide moiety. rsc.org The fragmentation of dimethylamine (B145610) itself shows a characteristic base peak at m/z 44 due to the loss of a hydrogen atom. docbrown.info The analysis of fragmentation patterns is crucial for distinguishing between structural isomers, which have the same molecular weight. aanda.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 112 | Molecular Ion | [C₅H₈N₂O]⁺ |

| 72 | N,N-dimethylaminocarbonyl cation | [C₃H₆NO]⁺ |

| 43 | Cyanoacetyl cation | [C₃H₂NO]⁺ |

Spectroscopic Studies of Charge-Transfer Complexes Involving Cyanoacetamide Derivatives

Charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor molecule. mdpi.com This interaction often results in the appearance of a new, characteristic absorption band in the UV-Vis spectrum. mdpi.com Cyanoacetamide derivatives, with their electron-withdrawing cyano and amide groups, can act as electron acceptors in the formation of CT complexes.

Studies have shown that molecules with donor moieties, such as aromatic compounds, can form CT complexes with acceptors like methyl viologen. mdpi.com The formation of these complexes can be studied using techniques like UV-Vis spectroscopy and dynamic force spectroscopy. mdpi.com The interaction between electron donors and acceptors can lead to the formation of new hybrid molecular orbitals. aps.org

While specific studies on charge-transfer complexes of this compound are not extensively documented, research on related systems provides valuable insights. For example, the formation of CT complexes between neostigmine (B1678181) (a donor) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (an acceptor) has been characterized spectroscopically. scienceopen.com Furthermore, nonchiral luminescent charge-transfer complexes have been co-assembled with chiral amino acids to create materials with circularly polarized luminescence. rsc.org Given the presence of the electron-withdrawing cyano and carbonyl groups, this compound has the potential to participate in charge-transfer interactions with suitable electron donor molecules.

Theoretical and Computational Studies of 2 Cyano N,n Dimethylacetamide

Quantum Chemical Calculations for Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.org For a molecule like 2-Cyano-N,N-dimethylacetamide, DFT would be employed to find the most stable geometric arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. This process, known as geometry optimization, involves iterative calculations that adjust the atomic coordinates until the forces on the atoms are negligible.

Table 1: Selected Experimental Bond Lengths and Angles for this compound

| Bond | Length (Å) | Bond | Angle (°) |

|---|---|---|---|

| N1-C3 | 1.141 | C3-N1-C2 | 177.9 |

| N2-C4 | 1.339 | C5-N2-C4 | 118.0 |

| N2-C5 | 1.451 | C5-N2-C6 | 116.7 |

| O1-C4 | 1.233 | C4-N2-C6 | 125.2 |

| C2-C4 | 1.516 | N1-C3-C2 | 116.6 |

Data sourced from the single-crystal X-ray study of this compound. nih.gov

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), offer higher levels of accuracy compared to DFT for electronic structure analysis, albeit at a greater computational cost. They would be used to refine the understanding of electron correlation effects within the this compound molecule. Currently, there are no specific published studies applying these high-level ab initio methods to this compound found in the searched literature.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are invaluable for predicting and interpreting various types of spectra, which helps in the structural characterization of molecules.

Computational vibrational spectroscopy predicts the infrared (IR) and Raman spectra of a molecule. arxiv.orgcore.ac.uk After performing a geometry optimization using a method like DFT, frequency calculations are carried out. These calculations yield the vibrational frequencies and their corresponding intensities, which can be used to generate theoretical IR and Raman spectra. The theoretical spectra are then compared with experimental spectra to assign the observed vibrational modes to specific atomic motions, such as stretching, bending, and twisting. nih.gov For cyanoacetamide derivatives, DFT calculations have proven effective in reproducing experimental vibrational spectra. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, typically performed with DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be predicted. These predictions are instrumental in assigning the signals in experimental NMR spectra to specific atoms within the this compound molecule, resolving ambiguities and confirming the structure. While this is a standard computational procedure for molecules of this class, specific predicted NMR data for this compound is not available in the reviewed literature. tandfonline.comresearchgate.net

Investigation of Electronic Properties and Reactivity Descriptors

Computational chemistry allows for the investigation of a molecule's electronic properties and its potential reactivity. This is often achieved by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com A small energy gap suggests that the molecule is more reactive. mdpi.com

Other reactivity descriptors that can be calculated include:

Ionization Potential: The energy required to remove an electron (related to HOMO energy). materialsciencejournal.org

Electron Affinity: The energy released when an electron is added (related to LUMO energy). materialsciencejournal.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential reactions. researchgate.net

These computational analyses provide a detailed picture of the electronic structure and reactivity of this compound, guiding the understanding of its chemical behavior. However, specific studies detailing these properties for the title compound are not found in the available literature. researchgate.netnih.gov

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Mapping of Charge Distribution and Electrostatic Potential Surfaces

There is no specific published research detailing the mapping of charge distribution and electrostatic potential surfaces for this compound. This type of analysis is vital for predicting how a molecule will interact with other molecules. The electrostatic potential surface illustrates the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is fundamental for understanding intermolecular interactions and predicting sites of reaction. While this is a standard computational analysis, specific maps and detailed findings for this compound are not present in the available literature.

Reaction Mechanism Elucidation via Advanced Computational Chemistry

Comprehensive studies elucidating the reaction mechanisms of this compound using advanced computational chemistry are not documented in the scientific literature. Such research would provide deep insights into the pathways of its chemical transformations.

Transition State Calculations for Reaction Energetics and Pathways

No specific transition state calculations for reactions involving this compound have been published. These calculations are essential for determining the activation energies and thermodynamics of a chemical reaction, thereby mapping out the most likely reaction pathways. This information is critical for optimizing reaction conditions and understanding the kinetics of chemical processes.

Molecular Dynamics Simulations to Explore Reactivity Landscapes

Molecular dynamics (MD) simulations specifically exploring the reactivity landscapes of this compound have not been reported. MD simulations are used to model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior and interactions that can influence reactivity.

In Silico Studies of Molecular Interactions and Ligand-Receptor Binding

There are no available in silico studies focused on the molecular interactions or ligand-receptor binding of this compound for any specific applications. Such studies are common in drug discovery and materials science to predict the binding affinity and interaction modes of a molecule with a biological target or a surface. While computational docking and simulation studies have been performed on various other cyanoacetamide derivatives to explore their potential biological activities, this specific compound has not been the subject of such published research.

Q & A

Q. What are the common synthetic routes for 2-Cyano-N,N-dimethylacetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, single crystals of this compound were obtained by dissolving the compound in ethyl acetate and allowing slow solvent evaporation at room temperature for ~7 days . To optimize yield, control reaction temperature (e.g., 25–70°C for similar acetamide reactions) and use catalysts like pyridine or p-toluenesulfonyl chloride when applicable . Purity can be enhanced via recrystallization in polar aprotic solvents.

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- X-ray crystallography : Determines crystal structure, bond lengths (e.g., C–C = 0.004 Å), and hydrogen bonding (C–H···O interactions, Table 1 in ).

- NMR and FT-IR : Confirm functional groups (cyano, amide) and molecular symmetry.

- Mass spectrometry : Validates molecular weight (e.g., 113.12 g/mol) and fragmentation patterns .

Q. What purification techniques are effective post-synthesis?

Recrystallization in ethyl acetate or methanol is effective. Slow evaporation (e.g., 7 days at room temperature) produces high-purity crystals suitable for crystallographic studies . For liquid-phase reactions, extract with ethyl acetate, dry over Na₂SO₄, and use reduced-pressure distillation .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity in heterocyclic synthesis?

The compound’s planar amide group and cyano moiety facilitate nucleophilic attacks at the α-carbon, enabling synthesis of thiazolidinones, thiophenes, and iminochromenes . Weak C–H···O hydrogen bonds (2.50–2.70 Å) in the crystal lattice stabilize intermediates during cyclization . Optimize reactions by mimicking these interactions using polar aprotic solvents like DMAc (density: 0.945 g/cm³, boiling point: 140°C) .

Q. What are the considerations for handling this compound given the toxicological profile of related acetamides?

While direct data on this compound is limited, its structural analog N,N-dimethylacetamide (DMAC) is classified as Group 2B (possibly carcinogenic) by IARC . Use fume hoods, nitrile gloves, and avoid dermal exposure. Monitor metabolites like acetamide in biological studies .

Q. How can solvent selection impact reaction efficiency?

Solvents with high polarity (e.g., DMAc, ε = 37.8) enhance solubility and stabilize transition states in nucleophilic substitutions. For cellulose-based reactions, LiCl-DMAc systems improve substrate dispersion . Avoid protic solvents to prevent cyano group hydrolysis.

Q. What role does hydrogen bonding play in molecular packing?

X-ray studies reveal 3D networks via C–H···O bonds (D–A distance: 3.15 Å, angle: 155°). These interactions influence melting behavior and solubility, critical for designing co-crystals or polymorphs .

Q. How can researchers address discrepancies in reported biological activities of derivatives?

Contradictions may arise from varying substituent effects (e.g., dichlorophenyl vs. methyl groups). Use standardized assays (e.g., MIC for antimicrobial activity) and computational modeling (docking studies) to correlate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.